Ac-LEHD-AFC
Overview
Description
Mechanism of Action
Target of Action
Ac-LEHD-AFC is a fluorogenic substrate primarily for caspase-9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
The compound interacts with its target, caspase-9, through a cleavage process. Caspase-9 cleaves the this compound substrate, which results in the release of AFC (7-amino-4-trifluoromethyl coumarin) . This cleavage can be monitored visually or quantitatively by a shift in fluorescence upon the release of the AFC fluorophore .
Biochemical Pathways
The cleavage of this compound by caspase-9 is a critical part of the apoptotic pathway. This process is required for the apoptosome-mediated activation of caspase-9 . The activation of caspase-9 can lead to the activation of caspase-3, another executioner caspase, resulting in programmed cell death .
Result of Action
The cleavage of this compound by caspase-9 and the subsequent release of AFC results in a shift in fluorescence from blue to yellow-green . This fluorescence can be detected using a fluorometer or an enzyme-linked immunosorbent assay (ELISA) reader, providing a quantifiable measure of caspase-9 activity .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the efficiency of the cleavage process. Moreover, the compound should be stored in a desiccated condition at -20°C and protected from light . These storage conditions are necessary to maintain the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Ac-LEHD-AFC plays a significant role in biochemical reactions, particularly those involving caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. This compound is cleaved by caspase-9, among others, to release a fluorescent compound .
Cellular Effects
The cleavage of this compound by caspases like caspase-9 has significant effects on cells. The released fluorescence allows researchers to monitor the activity of these caspases, which are often involved in cellular processes such as apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase enzymes. When cleaved by caspase-9, it releases a fluorescent compound, AFC . This fluorescence can be detected and measured, providing a quantitative measure of caspase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The fluorescence emitted upon its cleavage provides a real-time measure of caspase activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of apoptosis, where it serves as a substrate for caspases .
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. Given its role as a caspase substrate, it is likely to be found wherever these enzymes are active, which is typically in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-LEHD-AFC involves the coupling of N-acetyl-L-leucyl-L-α-glutamyl-L-histidyl-L-α-asparagine with 7-amino-4-trifluoromethylcoumarin. The reaction typically occurs in the presence of coupling agents and under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity (≥95%) and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Ac-LEHD-AFC primarily undergoes hydrolysis when cleaved by caspase enzymes. This reaction releases 7-amino-4-trifluoromethylcoumarin, which can be detected through fluorescence .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of caspase-4, caspase-5, or caspase-9 enzymes. The reaction conditions include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .
Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-trifluoromethylcoumarin .
Scientific Research Applications
Ac-LEHD-AFC is widely used in scientific research, particularly in the fields of cell biology and biochemistry. It serves as a substrate for detecting and quantifying the activity of caspase-4, caspase-5, and caspase-9, which are key mediators of apoptosis . This compound is also used in studies related to cell death, proteolysis, and enzyme activity .
Comparison with Similar Compounds
Similar Compounds:
- Ac-DEVD-AFC
- Ac-VEID-AFC
- Ac-IETD-AFC
Uniqueness: Ac-LEHD-AFC is unique due to its specificity for caspase-4, caspase-5, and caspase-9. This specificity makes it a valuable tool for studying the activity of these particular caspases in various biological processes .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULKIXRFKRCRHD-ZJZGAYNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38F3N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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